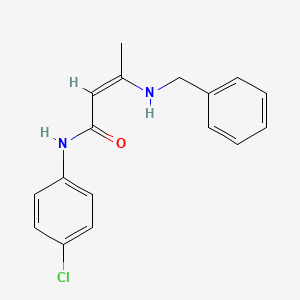

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

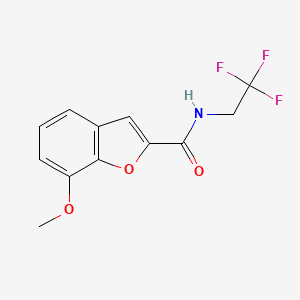

The compound “2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. For instance, the benzene ring in the indole group could undergo electrophilic aromatic substitution . Additionally, the sulfonyl group might participate in substitution reactions .Scientific Research Applications

Anticancer Activity

The indole scaffold in this compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. By targeting specific cellular pathways, this compound may offer promising therapeutic options for cancer treatment .

Anti-Inflammatory Properties

The sulfonyl group in the molecule suggests anti-inflammatory potential. Studies have examined its impact on inflammatory mediators, such as cytokines and enzymes. By modulating these pathways, the compound could contribute to managing chronic inflammatory conditions .

Neuroprotective Effects

Given the indole moiety’s structural resemblance to serotonin, investigations have explored the compound’s neuroprotective properties. It may influence neurotransmitter systems, potentially mitigating neurodegenerative diseases or enhancing cognitive function .

Chemical Biology and Enzyme Inhibition

Researchers have studied the compound’s interaction with enzymes, including proteases and kinases. Its ability to inhibit specific enzymes could lead to novel drug development or serve as a valuable tool in chemical biology research .

Synthetic Methodology

The synthesis of this compound involves several steps, including chlorosulfonation and subsequent reactions. Understanding its synthetic pathway contributes to the development of efficient synthetic methodologies and the design of related analogs .

Indole-Based Materials and Sensors

The indole core has applications beyond medicinal chemistry. Researchers have explored its incorporation into materials, such as polymers or nanoparticles, for various purposes. Additionally, the compound’s fluorescence properties make it a potential candidate for sensor development, detecting specific analytes or environmental changes .

Safety and Hazards

As with any chemical compound, handling “2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide” requires appropriate safety measures. It’s important to avoid direct contact with the skin or eyes, and inhalation or ingestion should be prevented . Always refer to the relevant safety data sheet for detailed information .

properties

IUPAC Name |

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(3-methylbutyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O3S/c1-16(2)11-12-24-22(26)14-25-13-21(18-8-4-6-10-20(18)25)29(27,28)15-17-7-3-5-9-19(17)23/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHKPGRMWSVKDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole](/img/structure/B2836242.png)

![2-[1-(2-Ethenylsulfonylethyl)piperidin-2-yl]-5-fluoropyridine](/img/structure/B2836244.png)

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2836249.png)

![N-[(3,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2836250.png)

![2-[[1-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2836254.png)

![4-azepan-1-yl-6-methyl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2836255.png)

![(1R,6S)-6-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2836260.png)

![7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2836262.png)